4-Hydroxy-3-nitro-1,5-naphthyridine

Overview

Description

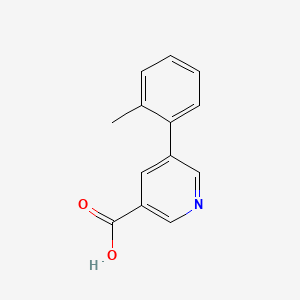

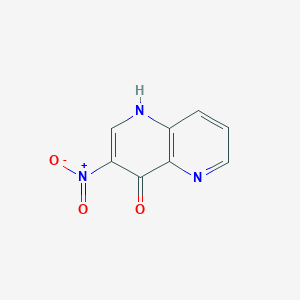

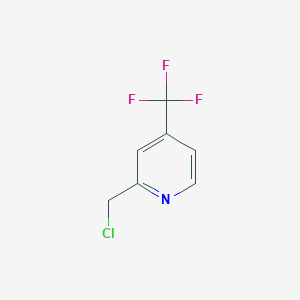

4-Hydroxy-3-nitro-1,5-naphthyridine is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.14 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 4-Hydroxy-3-nitro-1,5-naphthyridine, has been covered in various studies . These studies present strategies related to the synthesis of 1,5-naphthyridines, followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-nitro-1,5-naphthyridine is determined by its molecular formula, C8H5N3O3 . Further analysis of its structure can be found in various studies .Chemical Reactions Analysis

1,5-naphthyridine derivatives, including 4-Hydroxy-3-nitro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-3-nitro-1,5-naphthyridine include its molecular weight (191.14) and molecular formula (C8H5N3O3) . More detailed information about its physical and chemical properties can be found in various resources .Scientific Research Applications

Antiplatelet Activity

4-Hydroxy-3-nitro-1,5-naphthyridine derivatives demonstrate significant applications in the study of antiplatelet activity. For instance, Ferrarini et al. (1997) synthesized several 1,8-naphthyridine derivatives, including hydroxy and hydroxy nitro derivatives, and evaluated their ability to inhibit human platelet aggregation. This study found that specific compounds exhibited notable antiplatelet activity, highlighting the potential medical applications of these compounds in treating conditions related to blood clotting and cardiovascular diseases (Ferrarini et al., 1997).

Vicarious Nucleophilic Substitution

The research by Grzegożek et al. (1991) involved 3-nitro-1,5-naphthyridine and its derivatives reacting with the carbanion of chloromethyl phenyl sulfone, leading to hydrogen-substitution products at position 4. This study highlights the compound's role in vicarious nucleophilic substitution reactions, a crucial area in organic chemistry that assists in understanding the behavior of complex molecules (Grzegożek et al., 1991).

Amination Methods

The compound has been used extensively in the study of amination methods. Woźniak et al. (2010) described a process where 3-nitro-2-X-1,5-naphthyridines were aminated to produce 4-amino-3-nitro-2-X-1,5-naphthyridines. This research contributes significantly to the field of synthetic chemistry, providing new methods for aminating naphthyridines, which are important in various chemical syntheses (Woźniak et al., 2010).

Antibacterial Activity

Studies on the antibacterial activity of naphthyridine derivatives also involve 4-Hydroxy-3-nitro-1,5-naphthyridine. Hirao et al. (1973) synthesized derivatives of 1,8-naphthyridine that demonstrated broad spectra of antibacterial activity. This implies potential applications in developing new antibacterial agents (Hirao et al., 1973).

Picric Acid Detection

The compound has applications in sensing and detection technologies. Chahal and Sankar (2015) utilized 1,8-naphthyridine-based sensors for detecting nitroaromatics such as picric acid. These findings are crucial for environmental monitoring and security applications, demonstrating the compound's utility in developing sensitive and specific detection methodologies (Chahal & Sankar, 2015).

Safety and Hazards

4-Hydroxy-3-nitro-1,5-naphthyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contacting it with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name |

3-nitro-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-10-5-2-1-3-9-7(5)8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZZDZZOBAZEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=CN2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612718 | |

| Record name | 3-Nitro-1,5-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85938-78-9 | |

| Record name | 3-Nitro-1,5-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)